Senecionan

Description

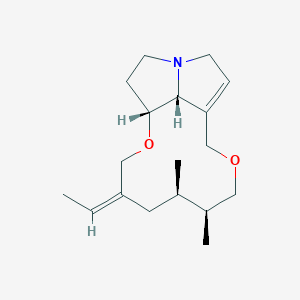

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H29NO2 |

|---|---|

Poids moléculaire |

291.4 g/mol |

Nom IUPAC |

(1R,4Z,6R,7S,17R)-4-ethylidene-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene |

InChI |

InChI=1S/C18H29NO2/c1-4-15-9-13(2)14(3)10-20-12-16-5-7-19-8-6-17(18(16)19)21-11-15/h4-5,13-14,17-18H,6-12H2,1-3H3/b15-4-/t13-,14-,17-,18-/m1/s1 |

Clé InChI |

HJOOXTWCVPOHPT-MNHUKLIDSA-N |

SMILES isomérique |

C/C=C\1/C[C@H]([C@@H](COCC2=CCN3[C@H]2[C@@H](CC3)OC1)C)C |

SMILES canonique |

CC=C1CC(C(COCC2=CCN3C2C(CC3)OC1)C)C |

Origine du produit |

United States |

Natural Occurrence and Phytochemical Investigations of Senecionan Type Pyrrolizidine Alkaloids

Distribution and Chemotaxonomy in Plant Genera (e.g., Senecio, Asteraceae, Boraginaceae, Fabaceae)

Senecionan-type pyrrolizidine (B1209537) alkaloids are predominantly found in specific families of flowering plants, with their distribution serving as a valuable chemotaxonomic marker. It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids. wikipedia.org The most prominent occurrences are within the Asteraceae (especially in the tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (primarily the genus Crotalaria) families. wikipedia.orgresearchgate.net

Asteraceae: The genus Senecio, one of the largest genera of flowering plants, is particularly renowned for its diverse array of this compound-type PAs. researchgate.net These alkaloids are considered a defining chemical characteristic of the genus and play a crucial role in the plant's defense against herbivores. researchgate.net Other genera within the Asteraceae family, such as Jacobaea (often included within Senecio), Tussilago, and Petasites, are also known producers of these compounds. nih.govnih.gov The senecionine-type PAs, which are macrocyclic diesters, are characteristic of the tribe Senecioneae. nih.govresearchgate.net

Boraginaceae: Members of the Boraginaceae family are also well-known for their production of pyrrolizidine alkaloids. mdpi.com While lycopsamine-type PAs are common in this family, this compound-type structures can also be found. nih.govnih.gov Genera such as Symphytum (comfrey), Borago (borage), and Heliotropium have been investigated for their PA content. nih.govresearchgate.net The presence and structural type of PAs in Boraginaceae have significant taxonomic value. nih.gov

Fabaceae: Within the Fabaceae family, the genus Crotalaria is a major source of this compound-type PAs. researchgate.net The alkaloids found in this genus are typically 11-membered macrocyclic diesters of the monocrotaline (B1676716) type. nih.gov The distribution of these alkaloids is a key feature in the chemotaxonomy of this genus.

The structural diversity of this compound-type PAs, arising from variations in the necine base and the necic acid moiety, provides a rich source of information for chemotaxonomic studies. The classification of PAs into different types, such as senecionine-like, triangularine-like, and lycopsamine-like, helps in understanding the evolutionary relationships between plant taxa. researchgate.netnih.gov

Table 1: Distribution of Selected this compound-Type Pyrrolizidine Alkaloids in Plant Genera

| Family | Genus | Species | Alkaloid(s) |

|---|---|---|---|

| Asteraceae | Senecio | Senecio vulgaris | Senecionine (B1681732), Seneciphylline (B43193) |

| Asteraceae | Jacobaea | Jacobaea vulgaris (syn. Senecio jacobaea) | Jacobine (B1672728), Jacoline, Jaconine |

| Asteraceae | Tussilago | Tussilago farfara | Senkirkine (B1680947), Senecionine |

| Boraginaceae | Symphytum | Symphytum officinale | Symphytine, Lycopsamine |

| Fabaceae | Crotalaria | Crotalaria retusa | Monocrotaline |

Isolation Methodologies from Plant Matrices for Research Purposes

The extraction and isolation of this compound-type PAs from plant material are critical steps for their structural elucidation, pharmacological studies, and toxicological assessment. A variety of methods have been developed and refined for this purpose, often involving an initial extraction followed by purification steps.

A common initial step involves the extraction of the dried and powdered plant material with a suitable solvent. Methanol is frequently used for this purpose. japsonline.com The extraction can be performed using techniques such as Soxhlet extraction, maceration, or more advanced methods like pressurized liquid extraction (PLE). nih.govjapsonline.comnih.gov PLE has been shown to be an efficient and automated method for the complete extraction of PAs. nih.gov

The crude extract, which contains a complex mixture of compounds, is then subjected to a series of purification steps. An acid-base partitioning is a classical and effective method for the selective extraction of alkaloids. The crude extract is acidified to protonate the nitrogen atoms of the alkaloids, making them soluble in the aqueous phase. This aqueous phase is then washed with an organic solvent like chloroform (B151607) to remove non-alkaloidal compounds. Subsequently, the aqueous layer is made basic (e.g., with ammonia) to deprotonate the alkaloids, which can then be extracted into an organic solvent. phytojournal.com

Further purification is typically achieved through various chromatographic techniques. Preparative Thin-Layer Chromatography (TLC) can be used for the separation of individual alkaloids. phytojournal.comresearchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is also widely employed. japsonline.com High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the isolation and quantification of this compound alkaloids, often used in the final stages of purification. researchgate.net

Table 2: Overview of Isolation Methodologies for this compound-Type Alkaloids

| Step | Technique | Description |

|---|---|---|

| Extraction | Soxhlet Extraction | Continuous extraction with a recycling solvent. |

| Maceration | Soaking the plant material in a solvent for a period of time. | |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. nih.gov | |

| Purification | Acid-Base Partitioning | Separation of alkaloids based on their basicity. phytojournal.com |

| Preparative TLC | Separation of compounds on a thin layer of adsorbent material. researchgate.net | |

| Column Chromatography | Separation of compounds in a column packed with a stationary phase. | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique for purification and analysis. |

Phytochemical Profiling of this compound Alkaloid Complexes

The term "phytochemical profiling" refers to the comprehensive analysis of the complex mixture of secondary metabolites, in this case, this compound alkaloids, within a plant. This is crucial for understanding the chemical diversity, chemotaxonomy, and potential toxicity of a plant species. Modern analytical techniques play a pivotal role in achieving detailed and accurate phytochemical profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including some pyrrolizidine alkaloids. mdpi.comresearchgate.net The combination of gas chromatography for separation and mass spectrometry for detection and identification provides a powerful tool for identifying known alkaloids by comparing their mass spectra with library data. researchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), is another cornerstone of phytochemical profiling for this compound alkaloids. healthinformaticsjournal.comnih.gov HPLC-DAD allows for the quantification of known compounds by comparing their retention times and UV spectra with those of standards. chula.ac.th The coupling of HPLC with MS (LC-MS) provides even greater sensitivity and selectivity, enabling the identification and quantification of a wide range of alkaloids, including those present at low concentrations. nih.govnih.gov

These analytical techniques reveal that the alkaloid profile of a plant can be highly variable, depending on factors such as the plant part, developmental stage, and geographical location. For instance, in Petasites hybridus, the concentration of senecionine was found to be significantly higher in the rhizomes compared to the leaves. nih.gov Such detailed profiling is essential for the quality control of herbal products and for assessing the risks associated with the consumption of PA-containing plants.

Table 3: Analytical Techniques for Phytochemical Profiling of this compound Alkaloids

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. mdpi.com | Identification and quantification of known alkaloids. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of non-volatile compounds. nih.gov | Quantification of known alkaloids, quality control. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combination of HPLC separation with sensitive and selective mass spectrometric detection. nih.gov | Comprehensive profiling, identification of unknown alkaloids, trace analysis. |

Biosynthetic Pathways and Metabolic Transformations of Senecionan Compounds

Enzymatic Pathways Leading to Senecionan Scaffold Formation

The formation of the this compound scaffold, also known as the necine base, is a multi-step enzymatic process that begins with precursors from primary metabolism. nih.govpnas.org This pathway culminates in a bicyclic structure that is the hallmark of all pyrrolizidine (B1209537) alkaloids. wikipedia.org

The construction of pyrrolizidine alkaloids draws upon precursors from amino acid metabolism. The core this compound scaffold (necine base) originates from the amino acid L-arginine, which is first converted into the polyamines putrescine and spermidine (B129725). wikipedia.orgmdpi.compnas.org These primary metabolites are channeled into the specialized PA pathway to form the first dedicated intermediate, homospermidine. pnas.orgnih.govoup.com

While the necine base is derived from amino acids, the necic acids that subsequently esterify the scaffold can also be derived from amino acids. For instance, the C₁₀ dicarboxylic necic acids characteristic of the senecionine-type PAs are formed from two molecules of the branched-chain amino acid L-isoleucine. nih.gov Another class of necic acids, the branched-chain C₇-necic acids, are formed via a pathway involving pyruvate (B1213749) and 2-oxoisovalerate, which are intermediates in branched-chain amino acid biosynthesis. uni-kiel.deuni-kiel.de

The biosynthetic pathway proceeds through a series of stable intermediates. Following the formation of homospermidine, subsequent steps involve oxidation and cyclization to yield intermediates such as pyrrolizidine-1-carbaldehyde and 1-hydroxymethylpyrrolizidine, which are then further modified to produce various necine bases like retronecine (B1221780). wikipedia.orgnih.gov

| Molecular Component | Primary Precursor(s) | Key Pathway Intermediate(s) | Reference(s) |

|---|---|---|---|

| This compound Scaffold (Necine Base) | L-Arginine (via Putrescine & Spermidine) | Homospermidine, 1-Hydroxymethylpyrrolizidine, Retronecine | wikipedia.orgmdpi.comnih.govpnas.org |

| Necic Acids (Senecionine-type) | L-Isoleucine (x2) | Activated C₁₀ dicarboxylic acids (e.g., Senecyl-CoA) | nih.gov |

| Necic Acids (Lycopsamine-type) | Pyruvate, 2-Oxoisovalerate | C₇-pronecic acid | uni-kiel.deuni-kiel.de |

The biosynthesis of the this compound scaffold is catalyzed by a sequence of specific enzymes. The first committed step in the formation of the necine base is catalyzed by homospermidine synthase (HSS) . mdpi.comnih.govoup.com This enzyme performs an NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. pnas.org Genetic analysis has revealed that HSS evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govpnas.orgnih.gov

Following the action of HSS, the pathway involves several other enzymatic steps, though not all have been fully characterized. The proposed subsequent steps include:

Copper-dependent diamine oxidases , which are thought to oxidize homospermidine, initiating the cyclization of the molecule. wikipedia.orgnih.gov

Reductases/Dehydrogenases , which likely reduce the cyclized intermediate, pyrrolizidine-1-carbaldehyde, to form 1-hydroxymethylpyrrolizidine. nih.gov

Acyltransferases , potentially from the BAHD family, are believed to catalyze the final esterification step, attaching the activated necic acid (e.g., as a coenzyme A thioester) to the hydroxyl groups of the necine base. nih.gov

The biosynthesis of the necic acid moieties also involves unique enzymes. A C₇-hydroxyacid synthase (C₇HAS) , which evolved from the duplication of an acetohydroxyacid synthase (AHAS) gene, catalyzes the first specific step in the formation of C₇-necic acids. uni-kiel.deuni-kiel.de

| Enzyme | Substrate(s) | Product(s) | Catalytic Role | Reference(s) |

|---|---|---|---|---|

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in necine base formation. | mdpi.compnas.orgnih.govoup.com |

| Diamine Oxidase (proposed) | Homospermidine | 4,4´-Iminodibutanal | Oxidizes homospermidine to initiate cyclization. | wikipedia.orgnih.gov |

| C₇-Hydroxyacid Synthase (C₇HAS) | Pyruvate, 2-Oxoisovalerate | C₇-pronecic acid | Catalyzes the first step in C₇-necic acid formation. | uni-kiel.deuni-kiel.de |

| Acyltransferase (proposed) | Necine base, Activated Necic Acid (e.g., Acyl-CoA) | Pyrrolizidine Alkaloid (Ester) | Catalyzes the final esterification of the necine base. | nih.gov |

Post-Synthetic Modifications and Derivatization in Planta (e.g., N-oxidation, esterification)

After the basic this compound scaffold is synthesized and esterified, it undergoes further modifications that contribute to the vast structural diversity of PAs. nih.govnih.gov These post-synthetic modifications are crucial for the transport, storage, and biological activity of the final compounds.

A primary and highly significant modification is N-oxidation . The tertiary nitrogen of the necine base is frequently oxidized to form a pyrrolizidine alkaloid N-oxide (PANO). wikipedia.orgnih.gov This conversion dramatically increases the water solubility of the molecule. nih.gov PANOs are often the predominant form of these alkaloids found in plants, particularly in vacuolated tissues, and are considered the primary form for long-distance transport via the phloem and for cellular storage. nih.govpnas.orgdocumentsdelivered.com

Esterification itself is a key derivatization step. The hydroxyl groups on the necine base, typically at the C-7 and C-9 positions, are esterified with one or more necic acids. researchgate.netmdpi.com This process can result in simple monoesters, diesters with two different necic acids, or macrocyclic diesters where a single dicarboxylic acid esterifies both hydroxyl groups, as seen in senecionine (B1681732). wikipedia.orgnih.govmdpi.com

Other modifications that add to the chemical diversity include hydroxylation at various positions on the necine base or the necic acids, and acetylation of these hydroxyl groups. nih.govnih.gov

Metabolic Flux and Regulation in Plant Systems

The biosynthesis of this compound-containing compounds is a highly regulated process, controlled at developmental, environmental, and tissue-specific levels. researchgate.netresearchgate.net The production is not uniform throughout the plant; in many species, such as those in the genus Senecio, biosynthesis of the necine base occurs exclusively in the roots. pnas.org From the roots, the alkaloids, primarily as water-soluble N-oxides, are transported via the phloem to other parts of the plant. pnas.orgresearchgate.net They preferentially accumulate in peripheral tissues and reproductive organs, which are more vulnerable to herbivory. pnas.orgresearchgate.net

The expression of biosynthetic genes is tightly controlled. The gene encoding the key enzyme HSS, for example, is expressed in specific cell types, often in the vicinity of the phloem, which facilitates the efficient transport of the synthesized products. oup.com Studies on the evolution of HSS suggest that after the gene duplication event that gave rise to this enzyme, the regulatory elements controlling its expression were recruited and adapted independently in different plant lineages, leading to varied tissue-specific expression patterns. nih.gov

Chemical Synthesis and Derivatization Strategies for Senecionan Structures

Total Synthesis Approaches to Senecionan-Type Alkaloids

Total synthesis provides a route to access this compound-type alkaloids independently of their natural isolation, allowing for the production of larger quantities and the synthesis of structural analogs not found in nature. Several total synthesis strategies have been developed for various this compound alkaloids. lookchem.com These approaches often involve the construction of the pyrrolizidine (B1209537) core and the subsequent attachment and cyclization of the necic acid moiety.

Stereoselective and Enantioselective Synthesis Methodologies

Given the presence of multiple stereocenters in this compound alkaloids, stereoselective and enantioselective synthesis methodologies are crucial for obtaining the desired isomers. lookchem.com Researchers have employed various strategies to control the stereochemistry during key bond-forming reactions. These include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations. For example, stereoselective synthesis has been achieved for pyrrolizidine alkaloids like (-)-Integerrimine and (+)-Usaramine, which are based on the this compound skeleton. lookchem.com

Retrosynthetic Analysis and Key Fragment Couplings

Retrosynthetic analysis of this compound-type alkaloids typically involves disconnecting the macrocyclic lactone ring and the ester linkages to break down the complex structure into simpler, more readily available fragments. Common disconnections are made at the ester bonds connecting the necic acid to the pyrrolizidine core. Key fragment couplings often involve the union of a suitably functionalized pyrrolizidine building block with a necic acid derivative. lookchem.com The regioselectivity and stereoselectivity of these coupling reactions are critical for the successful synthesis of the target alkaloid. Approaches have involved coupling activated necic acid derivatives with protected retronecine (B1221780), a common pyrrolizidine core found in many this compound alkaloids. lookchem.com

Semi-Synthetic Modifications of Naturally Derived this compound Compounds

Semi-synthetic approaches involve using naturally isolated this compound compounds as starting materials for chemical modifications. This can be advantageous when the natural product is relatively abundant. Semi-synthetic modifications can be used to explore the structure-activity relationships of this compound alkaloids by introducing different functional groups or altering existing ones. This allows for the generation of a library of analogs with potentially altered biological activities or improved properties. For instance, studies have involved generating semi-synthetic analogs from eremophilanolide structures, which are often found alongside pyrrolizidine alkaloids in Senecio species, to study structure-activity relationships. researchgate.net

Development of Novel Synthetic Methodologies for this compound Analogs (e.g., leveraging AI-driven synthesis)

Advanced Analytical and Spectroscopic Methodologies for Senecionan Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating and purifying Senecionan and its derivatives from complex biological matrices or plant extracts. Various chromatographic approaches are employed based on the properties of the specific alkaloids and the desired level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of pyrrolizidine (B1209537) alkaloids, including those of the senecionine (B1681732) type nih.govresearchgate.net. HPLC offers high efficiency and can be coupled with various detectors for both qualitative and quantitative analysis. Reversed-phase HPLC, often utilizing C18 columns, is commonly employed with mobile phases consisting of gradients of acetonitrile (B52724) and water, sometimes with acidic modifiers like formic acid or basic modifiers like ammonium (B1175870) hydroxide (B78521) to optimize separation of different PA forms, including N-oxides ebi.ac.uknih.govnih.gov. The use of HPLC allows for the simultaneous determination of multiple pyrrolizidine alkaloids and their N-oxides in a single run nih.govmdpi.com.

Table 1: Examples of HPLC Conditions for Pyrrolizidine Alkaloid Separation

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Method | Reference |

| Phenomenex Synergi MAX-RP C12 | Acetonitrile/Formic Acid in Water Gradient | 1 | MS | nih.gov |

| PRP-1 (Styrene-divinylbenzene) | 0.1 M NH4OH-acetonitrile Gradient | Not specified | UV | nih.gov |

| Reversed-phase C18 | Water/Acetonitrile with Formic Acid Gradient | Not specified | MS-MS | usda.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of pyrrolizidine alkaloids ontosight.airesearchgate.netthepharmajournal.com. GC is particularly suitable for the analysis of volatile or semi-volatile compounds. However, for pyrrolizidine alkaloids, especially the N-oxides, derivatization steps may be required to increase volatility for GC analysis mdpi.comnih.gov. GC-MS has been used to analyze the pyrrolizidine alkaloid content in various Senecio species, allowing for the identification of different alkaloid profiles researchgate.netthepharmajournal.com.

Counter-Current Chromatography

Counter-Current Chromatography (CCC), including high-speed counter-current chromatography (HPCCC), is a liquid-liquid chromatographic technique that does not utilize a solid stationary phase mdpi.comresearchgate.net. This minimizes irreversible adsorption of the sample, making it suitable for the purification of pyrrolizidine alkaloids from complex extracts researchgate.netnih.govnih.gov. CCC has been successfully applied to the separation of closely related pyrrolizidine alkaloids, such as senecionine and seneciphylline (B43193) researchgate.net. Solvent systems consisting of immiscible phases, such as hexane, butanol, and aqueous ammonia, are commonly employed in CCC for PA separation nih.gov.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is an indispensable tool for the detection, identification, and structural characterization of this compound and its derivatives ontosight.aiebi.ac.ukmdpi.comnih.gov. MS provides information about the molecular weight and fragmentation patterns of the alkaloids, aiding in their identification and structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS^n, is a powerful technique for obtaining detailed structural information about an analyte by fragmenting selected ions and analyzing the resulting fragment ions mdpi.comnih.govnih.gov. In the analysis of pyrrolizidine alkaloids like this compound, MS/MS is used to generate characteristic fragmentation patterns that can be used to confirm the identity of known compounds and to elucidate the structures of novel ones ebi.ac.ukuab.cat. Different fragmentation techniques, such as Collisionally Activated Dissociation (CAD), are employed to break down the protonated molecular ions or other precursor ions into smaller fragments nih.gov. Analysis of these fragments provides insights into the connectivity and functional groups within the alkaloid structure uab.cat. LC-MS/MS is widely used for the sensitive and selective determination of multiple pyrrolizidine alkaloids and their N-oxides in various matrices ontosight.aimdpi.comlcms.cz.

Table 2: Examples of MS/MS Fragment Ions for Senecionine-Type Alkaloids

| Alkaloid | Precursor Ion (m/z) | Common Fragment Ions (m/z) | Reference |

| Senecionine | [M+H]+ (e.g., 336) | 120, 138, 94, 122, 168 | nih.govuab.cat |

| Seneciphylline | [M+H]+ (e.g., 334) | 94.06, 91.05, 120.08, 77.04, 67.06 | nih.gov |

| Retrorsine | [M+H]+ (e.g., 336) | 120, 138 | ebi.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements of ions usda.gov. These accurate mass values can be used to determine the elemental composition of an analyte and its fragment ions usda.gov. This is particularly useful for confirming the molecular formula of known this compound derivatives and for determining the elemental composition of unknown compounds or metabolites usda.gov. HRMS data, often obtained from LC-HRMS experiments, complements the structural information obtained from MS/MS by providing a definitive elemental composition for the observed ions. The combination of chromatographic separation and HRMS detection allows for the sensitive and accurate characterization of pyrrolizidine alkaloids in complex samples.

Quantitative Analysis Methodologies

Quantitative analysis of this compound and other pyrrolizidine alkaloids is essential for various purposes, including toxicological assessment, quality control of plant-derived products, and research into their biosynthesis and metabolism. Several analytical techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the quantitation of PAs, including senecionine and its N-oxides. This method typically involves steps such as acidic extraction from plant material or other matrices, followed by solid-phase extraction (SPE) for cleanup. The separated PAs are then detected and quantified using a triple quadrupole mass spectrometer, often operated in positive electrospray ionization mode with dynamic multiple reaction monitoring (MRM) scitoys.com. Validation parameters for such methods include linearity, limits of quantitation (LOQs), accuracy, and repeatability scitoys.com. For instance, a validated UHPLC/MS/MS method for quantifying 28 PAs in honey and herbal tea reported LOQs below the minimum requirements set by regulatory bodies scitoys.com. Extraction recoveries for most PAs were found to be in the range of 80% to 120% in honey and between 70% and 85% in herbal tea samples scitoys.com.

Capillary electrophoresis (CE) has also been established as a sensitive method for quantifying toxic PAs like senkirkine (B1680947) and senecionine in plant matrices. This technique can achieve quantification limits of less than 0.5 ppm uni.lu. Sample preparation for CE typically involves extraction procedures, such as refluxing with acidified methanol, followed by purification steps like solid-phase extraction uni.lu.

Spectrophotometric methods, often coupled with the Ehrlich reaction, offer a simpler and less expensive approach for the quantitative determination of PAs, calculated on the basis of compounds like senecionine nih.govru.ac.za. This method relies on the specific reaction of alkaloids containing an unsaturated basic moiety of the ∆3–pyrroline ring nih.gov. While useful for detecting the presence and estimating the total amount of PAs, the recovery rates can vary depending on the matrix and extraction procedure. For example, studies have shown that successive extractions can improve the recovery percentage of senecionine from dietary sources like honey and flour ru.ac.za. A validated spectrophotometric method for PA determination in food sources demonstrated linearity in the range of 0.25-20 mg/mL for senecionine, with average recovery between 93.5% and 107.93% and relative standard deviation (RSD) between 3.26% and 4.55% ru.ac.za.

The choice of quantitative method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific PAs being targeted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and related pyrrolizidine alkaloids, providing detailed information about the connectivity, functional groups, and stereochemistry of the molecule nih.gov.

One-Dimensional NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra are the starting point for structural characterization wikipedia.orgthegoodscentscompany.com. ¹H NMR provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants) wikipedia.orgthegoodscentscompany.com. Chemical shifts in ¹H NMR are influenced by factors such as electronegativity of adjacent atoms and the presence of double bonds or aromatic rings wikipedia.org.

¹³C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a signal uni-goettingen.de. ¹³C chemical shifts are particularly sensitive to the electronic environment of the carbon atom, providing insights into the type of carbon (e.g., methyl, methylene, methine, quaternary) and the functional groups present uni-goettingen.de. Proton-decoupled ¹³C NMR spectra typically show single peaks for each unique carbon, simplifying interpretation uni-goettingen.de. The combination of ¹H and ¹³C NMR data allows for the initial assignment of many atoms within the molecule wikipedia.org.

Research on pyrrolizidine alkaloids from Senecio species frequently utilizes ¹H and ¹³C NMR to establish the basic structures of isolated compounds. Comparison of observed chemical shifts with published data for known alkaloids is a common practice for identification. Differences in chemical shifts, particularly for carbons and protons near functional groups or stereogenic centers, can indicate variations in structure or the presence of modifications like N-oxidation.

Application of Advanced NMR Techniques for Stereochemical Assignments

Determining the stereochemistry of this compound and related PAs is crucial due to the presence of multiple chiral centers and the potential for geometric isomerism. Advanced NMR techniques play a significant role in this aspect of structural elucidation.

Analysis of vicinal coupling constants (³J) in ¹H NMR spectra can provide information about the dihedral angles between coupled protons, which is indicative of relative stereochemistry. Differences in coupling constant values can distinguish between cis and trans isomers.

NOESY and ROESY experiments are particularly powerful for stereochemical assignments by identifying protons that are in close spatial proximity. Observing NOE correlations between protons on different parts of the molecule helps to define the relative orientation of substituents and ring systems. For example, NOESY experiments have been used to confirm the stereochemistry of heterocyclic rings by showing correlations between specific protons.

In some cases, computational methods, such as Density Functional Theory (DFT) calculations of chemical shifts, can be combined with experimental NMR data to aid in the assignment of relative and absolute stereochemistry, especially for complex structures. While direct examples for this compound were not extensively detailed in the search results, these advanced NMR techniques, often in conjunction with computational approaches, are standard practice for the stereochemical analysis of complex natural products like pyrrolizidine alkaloids.

Other Spectroscopic Methods (e.g., UV-Vis, IR) in this compound Research

Beyond NMR, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the characterization of this compound and related compounds nih.gov.

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule based on characteristic vibrational frequencies. For pyrrolizidine alkaloids, IR spectra can show absorption bands corresponding to carbonyl groups (esters, amides), hydroxyl groups, and double bonds, providing initial clues about the molecular structure. For example, IR spectra of isolated PAs have shown bands attributable to carbonyl groups, esters, and double bonds.

UV-Vis spectroscopy can be used to detect the presence of chromophores (functional groups that absorb UV or visible light) and can be applied for the quantitative analysis of compounds containing these groups. While the basic pyrrolizidine skeleton itself may not have strong UV-Vis absorption, the presence of certain necic acid moieties or other conjugated systems within the this compound structure can result in characteristic UV-Vis spectra. UV-Vis spectroscopy has been used in the discrimination and classification of samples based on their chemical composition, although its non-selective nature can sometimes limit the precision of classification models compared to more specific techniques.

The integration of IR and UV-Vis spectroscopic data with information from other techniques helps build a more comprehensive picture of the compound's identity and characteristics.

Integration of Multi-Omics and Cheminformatics for Comprehensive Profiling

The study of natural products like this compound within their biological context or in complex mixtures can benefit from the integration of multi-omics data and cheminformatics approaches.

Multi-omics involves the comprehensive analysis of multiple sets of biological data, such as genomics, transcriptomics, proteomics, and metabolomics, from a single biological system. While directly applying all these "omics" layers to a single compound like this compound is not typical, a metabolomics approach, which focuses on the complete set of small-molecule metabolites in a biological sample, can be highly relevant. Analyzing the metabolome of a plant producing this compound, for instance, could provide insights into the biosynthetic pathways of these alkaloids and identify related compounds.

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. In the context of this compound research, cheminformatics tools can be used for managing and analyzing large datasets generated from spectroscopic and analytical techniques. This includes database searching (e.g., comparing experimental NMR or MS data with spectral databases), predicting physicochemical properties, and exploring structure-activity relationships. Cheminformatics can also be integrated with multi-omics data to correlate the presence and concentration of specific compounds (like this compound) with biological changes or the presence of other metabolites.

Mechanistic Studies of Senecionan Biological Interactions

In Vitro Cellular Activity and Pathway Modulation Studies

Studies utilizing in vitro models, including non-human cell lines and primary cells, have investigated the cellular effects of senecionan and related compounds.

Interaction with Cellular Components and Signaling Pathways (e.g., mitochondrial effects, apoptosis pathways)

Senecionine (B1681732) has been shown to induce mitochondrial depolarization and fragmentation in primary cultured mouse hepatocytes in a concentration-dependent manner. This interaction with mitochondria is linked to the induction of apoptosis in these cells lookchem.com. Inhibition of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has been found to protect against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice, highlighting the role of mitochondrial dynamics in this process glpbio.cn. Mitochondria are recognized as central regulators of both apoptosis and cellular senescence nih.govnih.gov. Senescent cells can exhibit resistance to apoptosis, and alterations in mitochondrial dynamics may contribute to this resistance nih.govnih.gov. Furthermore, senecionine has been observed to increase cytosolic free Ca2+ concentration in isolated hepatocytes, and this increase correlates with enhanced cellular toxicity. This suggests that disruptions in intracellular Ca2+ distribution, rather than influx of extracellular Ca2+, are involved in senecionine-induced hepatotoxicity biocrick.com.

Cellular Responses to this compound Exposure in Non-Human Models

Exposure to senecionine in non-human models has been associated with observable cellular and physiological responses. In rats, senecionine has been reported to cause liver injury, accompanied by increased serum levels of markers such as bilirubin, various bile acids, alanine (B10760859) aminotransferase, and aspartate aminotransferase lookchem.com. Reproductive effects have also been noted in rats, where twice-weekly injections of senecionine resulted in premature deliveries and stillborn pups medchemexpress.comtargetmol.comchemsrc.com. While studies on cellular senescence pathways, such as NF-κB signaling, have been conducted in non-human primate testicular peritubular cells to understand age-related changes, direct evidence of this compound-induced modulation of these specific pathways in non-human models requires further investigation focused explicitly on this compound exposure mdpi.com.

Enzymatic Interaction and Metabolic Transformation Studies in Non-Human Biological Systems

The metabolic fate of this compound and its interactions with various enzymes play a crucial role in its biological activity and detoxification in biological systems, including non-human models.

Role of Cytochrome P450 Enzymes in this compound Bioactivation and Detoxification

Cytochrome P450 (CYP450) enzymes are central to the metabolism of toxic pyrrolizidine (B1209537) alkaloids like senecionine. These enzymes, particularly CYP3A4, are involved in the dehydrogenation of cyclic arylamines to form reactive pyrroles lookchem.compharmacompass.com. Studies using human liver microsomes have identified CYP3A4 as a major enzyme responsible for catalyzing both the bioactivation of senecionine, leading to the formation of reactive metabolites such as (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), and its detoxification through the formation of senecionine N-oxide biocrick.com. Metabolism by CYP3A in the liver yields senecionine N-oxide as a detoxification product, alongside reactive metabolites including dehydropyrrolizidine alkaloids and dehydrotetronecine lookchem.com. Species-specific differences in the hepatic microsomal metabolism of pyrrolizidine alkaloids have been observed thegoodscentscompany.com. Research has also investigated the roles of CYP3A and CYP2B isoforms in the hepatic bioactivation and detoxification of senecionine in species such as sheep and hamsters thegoodscentscompany.com.

Effects on Drug Metabolizing Enzymes (e.g., glutathione (B108866) S-transferase, aminopyrine (B3395922) demethylase, arylhydrocarbon hydroxylase)

Senecionine has been shown to decrease the activities of several important drug-metabolizing enzymes, including glutathione S-transferase (GST), aminopyrine demethylase, and arylhydrocarbon hydroxylase (AHH) medchemexpress.comtargetmol.comchemsrc.comnih.govbioscience.co.ukchemondis.com. In vitro studies examining the effect of senecionine on hepatic drug metabolizing enzymes in rats indicated a slight reduction in aminopyrine demethylase activity. However, it did not produce prominent in vitro effects on other enzymes studied, aside from a slight stimulation of epoxide hydrase activity observed with both seneciphylline (B43193) and senecionine nih.gov. Following oral administration in rats, senecionine was found to diminish the activities of glutathione-S-transferase, aminopyrine demethylase, and AHH nih.gov. Glutathione S-transferases are a family of phase II metabolic enzymes known for their role in detoxifying xenobiotics by catalyzing the conjugation of glutathione wikipedia.orgnih.gov.

The following table summarizes the observed effects of oral administration of senecionine on hepatic drug metabolizing enzymes in rats:

| Enzyme | Effect on Activity (Oral Administration in Rats) |

| Glutathione S-transferase | Diminished |

| Aminopyrine demethylase | Diminished |

| Arylhydrocarbon hydroxylase | Diminished |

| Epoxide hydrase | Failed to stimulate |

Data based on studies in rats nih.gov.

Mechanisms of N-Oxide Formation and Reduction

N-oxide formation is a significant metabolic pathway for pyrrolizidine alkaloids, including senecionine, and is generally considered a detoxification route lookchem.commedchemexpress.com. Senecionine is metabolized to its N-oxide form medchemexpress.com. In human liver microsomes, the formation of senecionine N-oxide is primarily catalyzed by CYP3A4 biocrick.com. The rate of senecionine N-oxide formation in human liver microsomes shows a strong correlation with the rate of DHP formation and nifedipine (B1678770) oxidation, further supporting the role of CYP3A4 in this metabolic pathway biocrick.com. N-oxides have been detected as metabolites in animal studies nih.gov. Flavin-containing monooxygenase (FMO) has also been identified as a major enzyme involved in the N-oxidation and detoxification of senecionine in guinea pig tissues thegoodscentscompany.comthegoodscentscompany.com. Mechanisms underlying the activation and detoxification of pyrrolizidine alkaloids, including the process of N-oxidation, have been reviewed in scientific literature thegoodscentscompany.comthegoodscentscompany.com.

Studies on Antimicrobial Activity and Related Mechanisms

Pyrrolizidine alkaloids (PAs), including those with a this compound core structure, are secondary metabolites found in various plant species, notably in the genus Senecio. These compounds are understood to play a role in the plant's defense mechanisms against herbivores and pathogens, suggesting inherent antimicrobial properties. researchgate.net

Studies investigating the antimicrobial potential of Senecio species extracts and some isolated compounds have shown varying degrees of activity. For instance, extracts from Senecio species have demonstrated antibacterial and antifungal activities. researchgate.net, sigmaaldrich.com, researchgate.net Specifically, a butanolic extract derived from Senecio delphinifolius exhibited a weak antibacterial effect against Escherichia coli, although it showed no activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

While senecionine is noted to contribute to plant defense against microbial pathogens, detailed mechanisms of its direct antimicrobial action are not extensively described in the provided literature. researchgate.net Some studies on other alkaloid classes suggest mechanisms such as the inhibition of nucleic acid synthesis or the perturbation of bacterial cell division machinery (Z-ring). nih.gov However, it is not explicitly stated that these mechanisms apply directly to this compound-type alkaloids like senecionine.

Senaetnine, another compound containing the this compound skeleton, along with other constituents isolated from Senecio mannii, showed weak antibacterial activities against Escherichia coli and Bacillus subtilis. researchgate.net, diva-portal.org, diva-portal.org The concentrations at which these effects were observed were reported with EC50 values ranging from 0.7 to 13.3 mM against E. coli and B. subtilis. researchgate.net, diva-portal.org

General mechanisms proposed for the antibacterial activity of various alkaloids include interactions with the bacterial cell membrane, inhibition of essential enzymes, and interference with genetic material synthesis. nih.gov, nih.gov However, specific, detailed mechanistic studies elucidating how this compound-type alkaloids exert their antimicrobial effects at a molecular level appear limited in the current findings.

Investigations into Anti-Inflammatory and Antioxidant Mechanisms

Certain pyrrolizidine alkaloids from Senecio species, including senecionine and integerrimine, have shown anti-inflammatory properties. doi.org A study using a murine model of inflammation induced by carrageenan in the pleural cavity investigated the effects of Senecio brasiliensis extract and its isolated compounds, including senecionine and integerrimine. doi.org The results indicated that the extract and these isolated alkaloids possessed anti-inflammatory activities. doi.org

The proposed anti-inflammatory mechanism in this context involves the inhibition of activated leukocytes and a decrease in neutrophil migration to the site of inflammation. doi.org Furthermore, the study suggested that the anti-inflammatory effects might be attributed to the inhibition of pro-inflammatory cytokines and a reduction in the activity of the NF-κB pathway. doi.org Notably, senecionine N-oxide, a metabolite of senecionine, did not demonstrate significant anti-inflammatory effects in this study. doi.org

Some senecionine derivatives are also mentioned as potentially possessing anti-inflammatory properties, although specific mechanisms for a broader range of this compound derivatives are not detailed. ontosight.ai

Regarding antioxidant activity, extracts from Senecio species have shown such properties. researchgate.net, sigmaaldrich.com, researchgate.net For example, a butanolic extract from Senecio delphinifolius exhibited modest antioxidant activity as measured by scavenging the DPPH free radical, with an IC50 value of 13.3 µg/mL for the herb extract. researchgate.net Extracts of Senecio rhizomatus also demonstrated antioxidant capacity, which was correlated with their polyphenol content. researchgate.net These extracts were shown to increase plasma membrane redox system activity in rat erythrocytes and protect them from oxidative stress induced by hydrogen peroxide. researchgate.net

While senecionine itself has been suggested to have potential antioxidant properties, similar to other phenolic heterocyclic compounds, the specific mechanism underlying this activity is not fully understood based on the provided information. nih.gov The antioxidant activity observed in Senecio extracts may be attributed to the presence of various compounds, including flavonoids and polyphenols, which are known antioxidants and are also found in Senecio species. researchgate.net, sigmaaldrich.com, ekb.eg, researchgate.net General antioxidant mechanisms involve the scavenging of free radicals, modulation of antioxidant enzymes, and inhibition of lipid peroxidation. nih.gov, researchgate.net, researchgate.net, nih.gov However, a dedicated mechanistic study specifically detailing how this compound compounds exert antioxidant effects was not prominently found.

Summary of Observed Activities and Potential Mechanisms

| Biological Activity | Compound/Extract | Observed Effect | Proposed/Related Mechanism(s) |

| Antimicrobial | Senecio extracts, Senecionine, Senaetnine | Activity against certain bacteria (E. coli, B. subtilis) and fungi (Fusarium). researchgate.net, wikipedia.org, researchgate.net, diva-portal.org, diva-portal.org, researchgate.net | Contribution to plant defense researchgate.net. General alkaloid mechanisms (membrane interaction, enzyme/nucleic acid inhibition) nih.gov, nih.gov. Specific mechanisms for senecionans not clearly defined. |

| Anti-Inflammatory | Senecio brasiliensis extract, Senecionine, Integerrimine | Inhibition of inflammation in murine model. doi.org | Inhibition of activated leukocytes and neutrophil migration. Inhibition of pro-inflammatory cytokines and NF-κB pathway. doi.org |

| Antioxidant | Senecio extracts, Senecionine (potential) | Free radical scavenging (DPPH). researchgate.net Protection against oxidative stress in erythrocytes. researchgate.net | Correlation with polyphenol content in extracts researchgate.net. Potential general antioxidant mechanisms (free radical scavenging) nih.gov. Specific mechanisms for senecionans not clearly defined. |

This table summarizes the reported biological activities and associated mechanistic insights for this compound-related compounds based on the available research findings.

Structure Activity Relationship Sar and Structural Modification Research of Senecionan Analogs

Design Principles for Senecionan Structural Modifications

While explicit, universally defined "design principles" for this compound structural modifications are not extensively documented in the provided sources, research indicates that modifications are often undertaken to explore the impact of specific structural changes on biological activity, particularly toxicity and potential therapeutic applications nih.govgla.ac.ukpsu.educore.ac.uk. The synthesis of various pyrrolizidine (B1209537) alkaloid analogs involves modifications to the necine base (the pyrrolizidine core) and the esterifying necic acids.

Common modification strategies observed in the synthesis of PA analogs, which would apply to the this compound scaffold, include:

Alterations to the ester groups at positions like C-7 and C-9 of the necine base nih.gov.

Incorporation of different dicarboxylic or monocarboxylic necic acids nih.govpsu.educore.ac.uk.

Modification of the macrocyclic ring size in macrocyclic diesters psu.edugla.ac.uk.

Introduction or modification of hydroxyl groups at various positions (e.g., C-12, C-18) gla.ac.ukgla.ac.uk.

Formation of N-oxides from the tertiary amine nitrogen nih.govcore.ac.ukgla.ac.uk.

Synthesis of analogs with modified pyrrolizidine core structures, such as 2-azapyrrolizidine analogs nih.gov.

These modifications are guided by the existing knowledge of PA structure-activity relationships, aiming to identify structural determinants of activity and potentially develop compounds with altered or reduced toxicity, or novel biological properties nih.govgla.ac.ukpsu.educore.ac.uk. For instance, the presence of a 1,2-double bond in the necine base is often associated with toxicity mdpi.com. Modifications that remove or saturate this double bond could be explored to reduce toxicity.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses

Qualitative and Quantitative Structure-Activity Relationship (QSAR) analyses have been applied to pyrrolizidine alkaloids, including this compound-type compounds, to correlate structural features with biological activities mdpi.comarabjchem.orgscielo.org.mxkoreascience.krqsardb.orgresearchgate.netresearchgate.net. QSAR methods aim to identify and quantify physicochemical properties of a molecule and relate them to its biological activity through mathematical relationships pharmdguru.com. These analyses can be based on two-dimensional (2D) or three-dimensional (3D) molecular structures and various molecular descriptors koreascience.kr.

Studies have utilized QSAR to investigate the genotoxic potencies of pyrrolizidine alkaloids mdpi.comscielo.org.mx. DFT simulations have also been employed to derive quantum chemical and geometrical descriptors for QSAR analysis of identified compounds, including PAs, in relation to specific activities like anti-urease activity arabjchem.org. While detailed QSAR models specifically for a broad range of this compound analogs are not provided in the search results, the application of QSAR to pyrrolizidine alkaloids demonstrates the utility of this approach in understanding the structural basis of their activity mdpi.comarabjchem.orgscielo.org.mxresearchgate.netresearchgate.net. QSAR models can be used to predict the activity of novel compounds based on models built from a training set of compounds with known activities koreascience.kr.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a significant role in the biological activity of pyrrolizidine alkaloids, including those based on the this compound scaffold researchgate.netnih.govcapes.gov.brproquest.commdpi.compsu.edursc.org. The three-dimensional arrangement of atoms can influence how a molecule interacts with biological targets such as enzymes or receptors proquest.com.

For some pyrrolizidine alkaloids, the stereochemistry at specific positions within the molecule, such as C-7 of the necine base and C-2' of the necic acid, has been shown to have a significant effect on their biological activity nih.gov. For example, studies comparing the antitumor activity of heliotridine (B129409) esters with different stereochemistries at these positions revealed notable differences nih.gov. In the context of DNA cross-linking by PAs, one study found that the stereochemical orientation of the ester linkage did not appear to affect biological activity capes.gov.br.

Stereochemistry is also fundamentally important in the biosynthesis of pyrrolizidine alkaloids, with specific enzymatic processes controlling the stereochemical outcome at various steps psu.edursc.org. Understanding the influence of stereochemistry is vital for designing analogs with desired biological profiles and for elucidating the mechanisms of action of these compounds.

Synthetic Exploration of Chemical Space for Novel this compound Analogs

The synthetic exploration of the chemical space around the this compound scaffold involves the design and synthesis of novel analogs to discover compounds with potentially improved or different biological activities nih.govgla.ac.ukpsu.educore.ac.ukgla.ac.uknih.gov. This exploration is driven by the need to understand the SAR more deeply and to identify compounds with reduced toxicity or specific therapeutic potential nih.govgla.ac.ukpsu.educore.ac.uk.

Synthetic approaches have focused on creating macrocyclic diesters of necine bases like heliotridine and retronecine (B1221780) with various necic acids, leading to the synthesis of 11-membered and other macrocyclic analogs psu.edugla.ac.uk. Modifications to the necine base, such as the synthesis of synthanecine A derivatives or 2-azapyrrolizidine analogs, represent efforts to explore novel structural variations of the core scaffold gla.ac.ukcore.ac.uknih.gov. The synthesis of derivatives with altered functional groups, such as esters, carbonates, and carbamates, has also been pursued gla.ac.uk.

These synthetic efforts contribute to building libraries of this compound analogs with diverse structural features, which can then be evaluated for their biological activities. This iterative process of synthesis and testing is fundamental to medicinal chemistry and allows for the systematic probing of the chemical space to identify promising compounds cbcs.se. Structural databases can facilitate the exploration of chemical space by providing access to known structures and their properties naturalproducts.net.

Theoretical and Computational Chemistry Approaches to Senecionan Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. DFT methods are widely applied to determine optimized molecular geometries, electronic properties such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and spectroscopic parameters. These calculations can provide insights into the potential reaction pathways and stability of compounds.

In the context of alkaloids, including those with the senecionan core, DFT calculations have been employed to study their structural and electronic properties. For instance, DFT has been used in computational studies of other alkaloid classes to optimize molecular geometries and analyze electronic features relevant to their behavior and interactions. ctdbase.orgnih.gov While specific detailed findings for this compound itself are not extensively detailed in the provided snippets, the application of DFT to related alkaloid structures suggests its utility for investigating the electronic landscape of the this compound scaffold, which is crucial for understanding its chemical behavior and potential interactions. ctdbase.orgnih.govcdutcm.edu.cnnih.govuni-goettingen.de DFT calculations can also be used to predict spectroscopic data, aiding in the identification and characterization of this compound derivatives. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable tools for studying the interactions between small molecules, such as this compound derivatives, and biological targets like proteins or enzymes. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity. uni.luscitoys.comru.ac.za Molecular dynamics simulations provide a more detailed picture by simulating the time-dependent behavior of the ligand-receptor complex, accounting for flexibility and environmental effects. cenmed.com

Research on pyrrolizidine (B1209537) alkaloids (PAs), which include this compound-type compounds, has utilized molecular docking to explore their interactions with potential biological targets. For example, molecular docking studies have been performed for compounds found in Senecio species to investigate their interactions with various microbial targets. Furthermore, molecular docking, often coupled with molecular dynamics simulations, has been applied to study the binding of PAs to specific receptors, such as the muscarinic acetylcholine (B1216132) receptor M1, revealing insights into potential antagonistic actions and binding affinities. These computational techniques allow researchers to hypothesize on the molecular basis of the observed biological effects and identify key interactions stabilizing the ligand-target complex. uni.lu

In Silico Prediction of Biological Activities and ADMET Properties (excluding direct toxicity prediction for human use)

In silico methods are increasingly used to predict the biological activities and Absorption, Distribution, Metabolism, Excretion, and ADMET properties of chemical compounds. These predictions help prioritize compounds for further experimental investigation and provide an early assessment of their potential pharmacokinetic profiles.

For this compound and its derivatives, in silico tools can predict various ADME properties. These include parameters such as aqueous solubility, Caco-2 permeability (related to intestinal absorption), and potential metabolic pathways mediated by enzymes like cytochrome P450 isoforms. cenmed.com These predictions are valuable for understanding how this compound compounds might be processed by an organism, influencing their bioavailability and distribution. Additionally, computational approaches, including machine learning models, can be employed to predict potential biological activities based on the structural features of this compound derivatives. This allows for the in silico screening of compound libraries to identify those with a higher probability of exhibiting desired biological effects.

While the provided information mentions toxicity prediction as part of ADMET analysis in a general context, this article focuses solely on the prediction of biological activities and the other ADME properties, excluding direct toxicity predictions for human use as per the instructions.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics involves the application of computational and informational techniques to address chemical problems. It is crucial for managing, analyzing, and utilizing chemical data, including the structural information of compounds like this compound derivatives. Machine learning, a subset of artificial intelligence, has become a powerful tool in cheminformatics for building predictive models and extracting insights from large chemical datasets.

Ecological Roles and Interactions of Senecionan Type Pyrrolizidine Alkaloids

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Senecionan-type pyrrolizidine (B1209537) alkaloids serve as a primary chemical defense mechanism for plants against a wide range of herbivores and pathogens. researchgate.netscielo.org.mxwikipedia.orgmeasurlabs.commdpi.comnih.gov These compounds are constitutively expressed, meaning they are present in the plant tissues at all times, providing a constant deterrent. researchgate.netnih.gov

The toxicity and deterrent effects of PAs are well-documented, particularly against generalist herbivores. nih.govnih.gov Many mammals, including livestock, avoid consuming plants containing PAs due to their hepatotoxic effects. nih.gov In insects, PAs can act as feeding deterrents and negatively impact survival and development for generalist species. nih.govuniversiteitleiden.nl For instance, studies have shown that different structurally related PAs can have varying effects on different generalist insect species. nih.govnih.gov

However, some specialized insect herbivores have evolved adaptations to tolerate and even utilize these compounds. researchgate.netnih.gov These adapted insects can sequester PAs from their host plants and use them for their own defense against predators and parasitoids. wikipedia.orgresearchgate.net This sequestration is a notable example of how plant defense compounds can be integrated into the biology of adapted herbivores. researchgate.net

Beyond herbivory, PAs also exhibit defensive properties against microorganisms. mdpi.comnih.gov Research indicates that PAs can have antimicrobial activities, inhibiting the growth of various fungi and bacteria. mdpi.comnih.gov This suggests a role for PAs in protecting plants from microbial pathogens, potentially influencing the evolution of PA diversity. nih.gov

Inter-Species Chemical Communication and Allelopathy

While the primary role of this compound-type PAs is defense, their presence and distribution can also influence inter-species chemical communication and potentially contribute to allelopathy. The deterrence of generalist herbivores can be seen as a form of chemical communication, signaling the plant's unpalatability. researchgate.netnih.gov

For specialized insects, PAs can act as cues for host plant location and recognition. nih.gov This represents a complex interaction where a defensive compound for one group of organisms becomes an attractant or signal for another, highlighting the intricate nature of chemical ecology.

The potential for allelopathy, where chemicals produced by a plant influence the growth and development of other plants, is another area of ecological interaction. While the search results did not provide explicit details on the allelopathic effects of this compound-type PAs, secondary metabolites, in general, can play such roles in plant competition.

Evolution of Pyrrolizidine Alkaloid Patterns in Senecio Species

The diversity and patterns of pyrrolizidine alkaloids in Senecio species are a result of evolutionary processes, driven in part by the selective pressures exerted by herbivores and pathogens. nih.govnih.govuniversiteitleiden.nlresearchgate.net The biosynthesis of PAs involves the enzyme homospermidine synthase (HSS), which catalyzes a key step in the formation of the necine base moiety. wikipedia.orgnih.govuniversiteitleiden.nlresearchgate.net Evolutionary studies suggest that the gene encoding HSS was recruited independently multiple times in different angiosperm lineages, including within the Asteraceae. researchgate.netnih.govresearchgate.net

In Senecio species, PAs are primarily synthesized in the roots, often as N-oxides like senecionine (B1681732) N-oxide. researchgate.netuniversiteitleiden.nluvic.caxs4all.nl These are then transported to above-ground plant organs via the phloem, where further biochemical modifications occur, leading to the diverse array of PAs found in different species and even within populations. researchgate.netuniversiteitleiden.nluvic.caxs4all.nl This diversification, involving reactions such as hydroxylation, dehydrogenation, epoxidation, and acetylation, results in species-specific PA profiles or "chemotypes". universiteitleiden.nlxs4all.nl

The variation in PA patterns within Senecio species, such as the distinct jacobine (B1672728) and erucifoline (B1236471) chemotypes observed in Senecio jacobaea, is partly genetically determined. xs4all.nlebi.ac.uk This genetic basis for PA variation can lead to diverse mixtures of alkaloids in different plant populations, potentially providing a variable target for pests and influencing the co-evolutionary dynamics between Senecio and its herbivores. nih.govuvic.caxs4all.nl The differences in the effects of various PAs on specialist and generalist insects may contribute to the maintenance of this genetic diversity in PA concentration and composition. nih.gov

Historical Evolution of Senecionan Research and Future Perspectives

Key Milestones in the Discovery and Characterization of Senecionan Alkaloids

The history of this compound alkaloid research is intrinsically linked to the study of plants from the genus Senecio, from which the name "this compound" is derived. The toxic properties of these plants have been recognized for centuries, leading to early investigations into their chemical constituents.

A pivotal moment in this journey was the isolation and identification of senecionine (B1681732) , a archetypal this compound alkaloid. Initially isolated from various botanical sources, including species of Senecio, Crotalaria, and Castilleja, its complex structure posed a significant challenge to early chemists. wikipedia.org The elucidation of its molecular framework, featuring a macrocyclic diester of a retronecine (B1221780) base, was a landmark achievement that paved the way for understanding the broader family of this compound alkaloids.

Subsequent research led to the discovery of a diverse array of this compound alkaloids, each with unique structural modifications. These discoveries were often the result of meticulous extraction and purification efforts from a wide range of plant species. The characterization of these compounds has been crucial in understanding the chemical diversity within this alkaloid subgroup and has provided a foundation for further toxicological and pharmacological studies. The biosynthesis of senecionine, starting from L-arginine or L-ornithine, has also been a subject of investigation, with homospermidine synthase being a key enzyme identified in the pathway in Senecio species. wikipedia.org

Advancements in Research Methodologies Over Time

The evolution of analytical techniques has been a driving force in the advancement of this compound alkaloid research. Early methods, such as thin-layer chromatography (TLC), provided the initial means for separating these compounds but lacked the specificity and sensitivity required for detailed analysis. researchgate.net

The advent of chromatographic techniques revolutionized the field. High-performance liquid chromatography (HPLC) became a cornerstone for the separation of complex mixtures of this compound alkaloids. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) also played a significant role, although it often required derivatization of the alkaloids. researchgate.net

The development of hyphenated techniques , which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), marked a significant leap forward. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the detection and quantification of this compound alkaloids, offering high sensitivity and the ability to analyze a wide range of compounds in complex matrices. researchgate.netnews-medical.net Recent advancements in high-resolution mass spectrometry (HRMS) have further enhanced the ability to accurately identify and characterize novel this compound alkaloids. news-medical.net

Nuclear magnetic resonance (NMR) spectroscopy has been indispensable for the structural elucidation of these complex molecules. researchgate.net While early NMR techniques provided basic structural information, the development of two-dimensional NMR experiments and more powerful magnets has enabled the complete and unambiguous assignment of the intricate stereochemistry of this compound alkaloids.

Emerging Trends and Unexplored Research Avenues for this compound Compounds

Current research into this compound alkaloids is characterized by a number of exciting trends. The application of metabolomics , powered by advanced LC-MS and NMR techniques, is enabling a more comprehensive understanding of the diversity and distribution of these alkaloids in various plant species. This approach allows for the simultaneous analysis of a wide range of metabolites, providing insights into biosynthetic pathways and the chemical ecology of alkaloid-producing plants.

There is also a growing interest in the pharmacological potential of this compound alkaloids. While their toxicity is well-established, some studies are exploring the potential therapeutic applications of modified or synthetic derivatives. This research is still in its nascent stages and requires careful consideration of the structure-activity relationships that govern both toxicity and potential bioactivity.

Unexplored research avenues for this compound compounds are plentiful. A deeper understanding of the enzymatic machinery responsible for their biosynthesis could open doors for metabolic engineering and the production of novel compounds. researchgate.net Furthermore, the ecological roles of this compound alkaloids, such as their function in plant defense against herbivores and pathogens, remain an area ripe for investigation. The potential for these compounds to influence microbial communities in the rhizosphere is another intriguing and largely unexplored area.

Interdisciplinary Collaborations and Future Research Directions

The future of this compound research will undoubtedly be shaped by interdisciplinary collaborations . The complexity of these natural products necessitates a multifaceted approach, integrating expertise from organic chemistry, analytical chemistry, biochemistry, botany, toxicology, and pharmacology. nih.govresearchgate.net

Future research directions will likely focus on several key areas:

Development of more sensitive and rapid analytical methods: This will be crucial for the accurate detection of this compound alkaloids in food, animal feed, and herbal products to ensure consumer safety.

Elucidation of the complete biosynthetic pathways: A full understanding of the genes and enzymes involved in this compound biosynthesis will provide a platform for synthetic biology approaches.

Investigation of the mechanisms of toxicity: While the hepatotoxicity of many this compound alkaloids is known, the precise molecular mechanisms underlying their adverse effects require further investigation.

Exploration of structure-activity relationships: By synthesizing and testing a range of this compound derivatives, researchers can better understand the structural features responsible for their biological activities, potentially leading to the development of compounds with reduced toxicity and enhanced therapeutic potential. nih.gov

Sustainable sourcing and production: As interest in the potential applications of these compounds grows, sustainable methods for their production, either through cultivation of high-yielding plant varieties or through biotechnological approaches, will become increasingly important. rsc.org

Q & A

Q. How can researchers ensure data integrity when publishing high-throughput screening results for this compound?

- Methodological Answer :

- Raw Data Transparency : Upload dose-response curves, Z’-factor calculations, and plate maps to platforms like Zenodo.

- Blinding : Use third-party code for randomizing sample allocation in automated assays .

Authoritative Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.